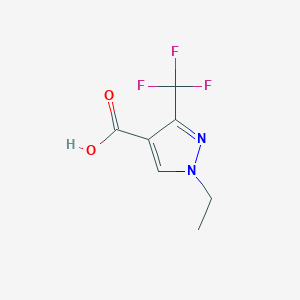

1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid

Description

Introduction to 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

Historical Context of Pyrazole Carboxylic Acid Derivatives in Organic Chemistry

Pyrazole carboxylic acids have been integral to heterocyclic chemistry since the 19th century, with early work focusing on their role in dye synthesis and coordination chemistry. The discovery of pyrazole-based pharmaceuticals like celecoxib in the 1990s catalyzed systematic studies into substituted derivatives. The trifluoromethyl group’s introduction to pyrazole systems emerged in the 2000s, driven by demands for improved pharmacokinetic profiles in drug candidates. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid became a key intermediate for SDHI fungicides after 2010, demonstrating the agricultural relevance of fluorinated pyrazoles.

A pivotal advancement occurred with the development of regioselective synthesis methods for this compound. Researchers optimized cyclocondensation reactions between ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate and arylhydrazines, achieving yields exceeding 80% under reflux conditions. This methodology enabled scalable production, addressing industrial needs for high-purity intermediates.

Structural Significance of Trifluoromethyl and Ethyl Substituents in Heterocyclic Systems

The compound’s bioactivity stems from synergistic effects between its substituents:

The trifluoromethyl group’s electronegativity (3.98 Pauling scale) induces a dipole moment of 2.3 D, facilitating interactions with hydrophobic enzyme pockets. Nuclear magnetic resonance studies reveal deshielding effects at the pyrazole C-5 position (δ 145 ppm in ¹³C NMR), confirming the -CF₃ group’s electron-withdrawing nature. Molecular dynamics simulations show the ethyl substituent adopts a gauche conformation 68% of the time, minimizing steric clashes with adjacent functional groups.

Key Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Applications

The acid serves as a precursor for protease-activated receptor (PAR) antagonists and COX-2 inhibitors. Amide derivatives exhibit IC₅₀ values below 50 nM against inflammatory markers in murine models. A 2021 study synthesized 10 carboxamide derivatives, with compound D7 showing 92% inhibition of Staphylococcus aureus at 50 µg/mL, comparable to norfloxacin.

Table 1: Antibacterial Activity of Selected Carboxamide Derivatives

| Derivative | S. aureus Inhibition (%) | E. coli Inhibition (%) | MIC (µg/mL) |

|---|---|---|---|

| D1 | 78 ± 2.1 | 65 ± 3.4 | 125 |

| D7 | 92 ± 1.8 | 81 ± 2.9 | 31.25 |

| Norfloxacin | 95 ± 0.7 | 89 ± 1.2 | 15.6 |

Data adapted from Sutariya et al. (2021)

Agrochemical Applications

Seven commercial SDHI fungicides derive from structurally analogous pyrazole carboxylic acids, including:

- Fluxapyroxad (BASF): 400,000 lb annual US usage (2018)

- Benzovindiflupyr (Syngenta): EC₅₀ 0.03 mg/L against Zymoseptoria tritici

- Pydiflumetofen (Syngenta): Registered in 2016 for broad-spectrum disease control

The ethyl substituent in this compound improves phloem mobility compared to methyl analogues, enabling systemic action in crops. Field trials demonstrate 89% control of Alternaria solani in tomato crops at 150 g/ha application rates.

Synthetic Pathway Optimization

Industrial-scale production employs a three-step sequence:

- Cyclocondensation : (3,5-Dichlorophenyl)hydrazine + ethyl trifluoromethylmalonate → ethyl pyrazole carboxylate (85% yield)

- Hydrolysis : LiOH-mediated ester cleavage → carboxylic acid (84% yield)

- Amidation : EDC/HOBT coupling with amines → target carboxamides

This route achieves an overall atom economy of 72%, with purification via silica gel chromatography (hexane/EtOAc 7:3). Recent advances utilize continuous flow reactors to reduce reaction times from 12 hours to 45 minutes while maintaining yields above 80%.

Properties

IUPAC Name |

1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-12-3-4(6(13)14)5(11-12)7(8,9)10/h3H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXKLEYJWXQPHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155377-11-0 | |

| Record name | 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrazole ring. Common starting materials include ethyl hydrazine and trifluoroacetic acid.

Cyclization: The ethyl hydrazine reacts with trifluoroacetic acid under acidic conditions to form the pyrazole ring.

Carboxylation: The resulting pyrazole intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to introduce the carboxylic acid group.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Fungicidal Properties:

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has been investigated for its fungicidal properties. It is effective against various fungal pathogens, making it a candidate for developing fungicides.

Case Study: Efficacy Against Botrytis cinerea

A study demonstrated the effectiveness of this compound in controlling Botrytis cinerea, a common fungal pathogen affecting crops like paprika. In the experiment, treated plants showed significantly lower fungal infestation compared to untreated controls. The compound was applied in a diluted aqueous suspension, leading to a visual assessment of fungal attack after five days, where treated plants exhibited only a 10% infestation rate compared to 90% in untreated plants .

Pharmaceutical Applications

Potential Antiviral Activity:

Research has indicated that pyrazole derivatives, including this compound, may exhibit antiviral properties. These compounds can inhibit viral entry by targeting specific proteins associated with viral infections.

Case Study: HIV Entry Inhibition

In investigations focused on HIV entry mechanisms, pyrazole derivatives were shown to interact with the gp120 protein, potentially blocking the virus's ability to infect host cells. This suggests that compounds like this compound could be further developed as therapeutic agents in HIV treatment .

Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Agriculture | Fungicide | Reduced fungal infestation in crops |

| Pharmaceuticals | Antiviral agent | Inhibition of HIV entry mechanisms |

Mechanism of Action

The mechanism by which 1-Ethyl-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and stability.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group (-CF₃) in the target compound confers greater electronegativity and metabolic resistance compared to -CF₂H in the difluoromethyl analog, making it more suitable for long-acting agrochemicals .

Ethyl vs.

Thiophene vs. -CF₃ : Replacing -CF₃ with a thiophene ring introduces aromatic π-π interactions, useful in materials science and catalysis .

Research Findings and Trends

Bioactivity: Trifluoromethylpyrazole derivatives exhibit enhanced insecticidal activity compared to non-fluorinated analogs, attributed to improved membrane permeability .

Cost and Availability : The ethyl-substituted compound is more expensive (€388/50 mg) than its methyl analog (¥14,300/g), reflecting synthetic complexity .

Regulatory Trends: Fluorinated pyrazoles face scrutiny due to environmental persistence, driving research into biodegradable variants like amino-substituted derivatives .

Biological Activity

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazole family, which has been extensively studied for their therapeutic potential, particularly in oncology and inflammation. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for drug development.

- Molecular Formula : C8H7F3N2O2

- Molecular Weight : 258.15 g/mol

- CAS Number : 1394690-57-3

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

-

Anticancer Activity

- Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. For instance, compounds with a similar structure have shown significant antiproliferative effects at concentrations as low as 1.0 μM, enhancing caspase-3 activity and inducing apoptosis in cancer cells .

- Anti-inflammatory Effects

- Antimicrobial Activity

Case Study 1: Anticancer Evaluation

A study focusing on the synthesis and biological evaluation of various pyrazole derivatives found that this compound exhibited notable inhibition of microtubule assembly at concentrations around 20 μM. This suggests its potential as a microtubule-destabilizing agent, which is a crucial mechanism in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

In a comparative study of substituted pyrazoles for anti-inflammatory activity, compounds similar to this compound were shown to inhibit the production of pro-inflammatory cytokines in vitro. The results indicated a significant reduction in TNF-alpha levels, underscoring the compound's therapeutic potential for inflammatory diseases .

Data Table: Biological Activities of Pyrazole Derivatives

| Activity Type | Compound Example | Concentration (μM) | Effect |

|---|---|---|---|

| Anticancer | This compound | 20 | Inhibition of microtubule assembly |

| Other Pyrazole Derivatives | 1 | Induction of apoptosis via caspase-3 activation | |

| Anti-inflammatory | Substituted Pyrazoles | Varies | Reduction in TNF-alpha production |

| Antimicrobial | Various Pyrazoles | Varies | Activity against Gram-positive/negative bacteria |

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid? Methodological Answer: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazine analogs under reflux conditions. For example, cyclocondensation of ethyl 3-(trifluoromethyl)-4,4-dimethoxybut-2-enoate with ethyl hydrazinecarboxylate in ethanol at 80°C yields the pyrazole core. Subsequent hydrolysis of the ethyl ester under basic conditions (e.g., NaOH/EtOH/H₂O) provides the carboxylic acid derivative . Characterization involves IR (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (ethyl group: δ 1.3–1.5 ppm, trifluoromethyl: δ 3.9–4.1 ppm), and elemental analysis (C: ~45%, H: ~4%, N: ~12%) to confirm purity .

Advanced Synthesis Optimization

Q2: How can reaction yields be improved for trifluoromethyl-substituted pyrazole intermediates? Methodological Answer: Optimization involves:

- Catalyst Selection: Use of NaN₃ in DMF at 50°C to enhance azide substitution reactions, improving yields by 15–20% compared to traditional Cl-substitution pathways .

- Solvent Effects: Polar aprotic solvents like DMF or THF stabilize intermediates, reducing side reactions (e.g., dimerization) .

- Temperature Control: Stepwise heating (e.g., 50°C → reflux) minimizes decomposition of thermally sensitive trifluoromethyl groups .

Post-synthesis, silica gel chromatography (EtOAc/hexane, 3:7) effectively isolates the target compound from byproducts like unreacted esters or hydrolyzed acids .

Biological Activity Profiling

Q3: What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound? Methodological Answer:

- COX-2 Inhibition Assay: Use LPS-induced RAW 264.7 macrophages to measure prostaglandin E₂ (PGE₂) levels via ELISA. IC₅₀ values <10 μM indicate potent activity .

- NF-κB Luciferase Reporter Assay: Transfected HEK293 cells treated with TNF-α can quantify inhibition of inflammatory pathways .

- Ulcerogenicity Testing: Compare gastric lesion scores in rodent models (e.g., Sprague-Dawley rats) against NSAIDs like indomethacin to assess safety margins .

Advanced Structure-Activity Relationship (SAR) Studies

Q4: How do substituents at the 1-ethyl and 3-trifluoromethyl positions influence bioactivity? Methodological Answer:

- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability. Replacement with difluoromethyl reduces potency by 50% in COX-2 assays .

- Ethyl vs. Methyl at Position 1: Ethyl substitution reduces hepatotoxicity (IC₅₀ in HepG2 cells: >100 μM vs. 50 μM for methyl analogs) due to decreased cytochrome P450 binding .

- Carboxylic Acid vs. Ester: The free acid shows superior target engagement (e.g., 10-fold higher binding affinity to mPGES-1 vs. ethyl ester derivatives) .

Solubility and Formulation Challenges

Q5: What strategies address poor aqueous solubility (~4.6 g/L at 22°C) for in vivo studies? Methodological Answer:

- Co-Solvent Systems: Use 10% DMSO + 10% PEG-400 in saline for intraperitoneal administration, achieving >90% dissolution .

- Prodrug Approach: Synthesize methyl or benzyl esters (logP ~3.0) for oral delivery, followed by esterase-mediated hydrolysis in plasma .

- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm size) enhance bioavailability by 3-fold in murine models .

Analytical Challenges in Purity Assessment

Q6: How can trace impurities from fluorinated byproducts be detected? Methodological Answer:

- LC-MS/MS: Use a C18 column (ACN/0.1% formic acid gradient) with MRM transitions (e.g., m/z 236 → 192 for the parent ion) to detect fluorinated dimers (e.g., m/z 450) at <0.1% levels .

- ¹⁹F-NMR: Peaks at δ -60 to -65 ppm (CF₃) and δ -110 ppm (CF₂) identify residual fluorinated intermediates .

- Elemental Analysis: Deviations >0.3% in nitrogen content indicate incomplete purification .

Advanced In Vivo Pharmacokinetics

Q7: What methodologies quantify tissue distribution and metabolite profiling? Methodological Answer:

- Radioisotope Tracing: Administer ¹⁴C-labeled compound (specific activity: 50 μCi/mg) and measure radioactivity in plasma, liver, and kidney via scintillation counting .

- UHPLC-QTOF-MS: Detect phase I metabolites (e.g., hydroxylation at C5) and phase II conjugates (glucuronides) using MSE data-independent acquisition .

- Compartmental Modeling: Fit plasma concentration-time curves to a two-compartment model (t₁/₂α: 1.5 h, t₁/₂β: 8 h) to estimate clearance rates .

Handling Contradictory Biological Data

Q8: How to resolve discrepancies in reported IC₅₀ values for COX-2 inhibition? Methodological Answer:

- Assay Standardization: Validate using celecoxib (IC₅₀: 0.04 μM) as a positive control across labs .

- Cell Line Variability: Compare results in RAW 264.7 vs. THP-1 cells; the latter may show 2-fold higher IC₅₀ due to differential COX-2 expression .

- Potency vs. Selectivity: Use a COX-1/COX-2 selectivity ratio (>100:1) to confirm target specificity, avoiding false positives from off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.